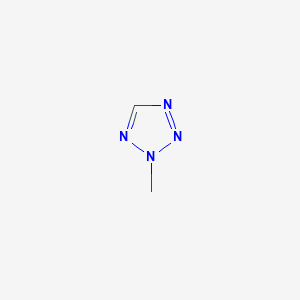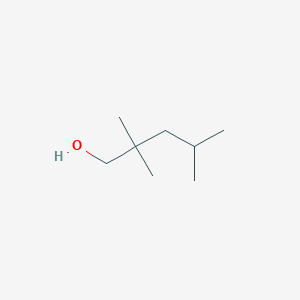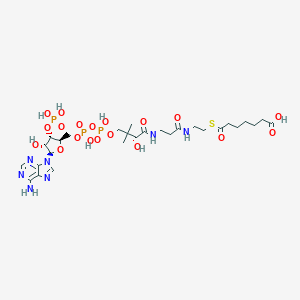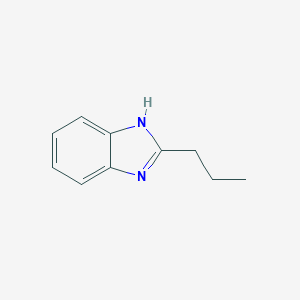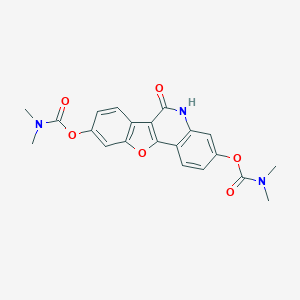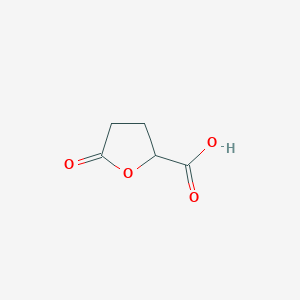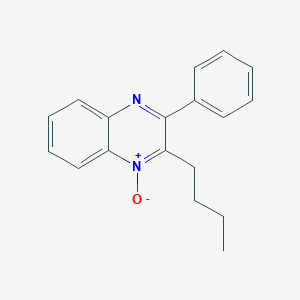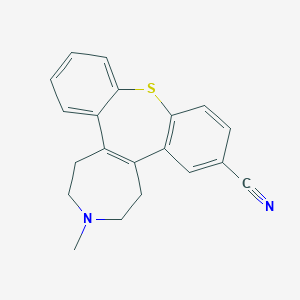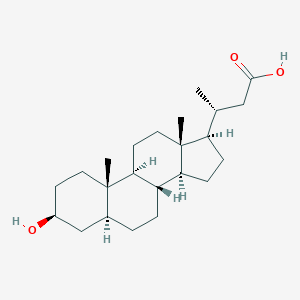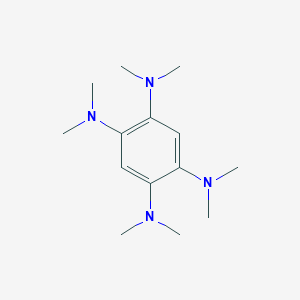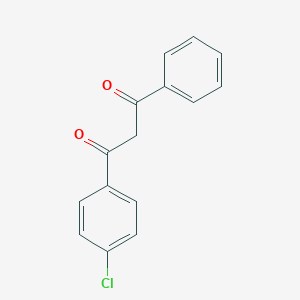
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is a chemical compound with the molecular formula C16H13ClO2. It is also known as chalcone-4-chlorophenylphenyl ketone or 4'-Chloroacetophenone. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione is not fully understood. However, it is believed to exert its biological activity through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It has also been found to modulate various signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments, and its potential for non-specific binding to proteins, which may affect the accuracy of certain assays.
Future Directions
There are several future directions for research on 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione. These include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its biological activity.
2. Development of new synthetic methods for the production of this compound to improve its yield and purity.
3. Exploration of the potential applications of this compound in the fields of materials science and catalysis.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
5. Development of new derivatives of this compound with improved biological activity and selectivity.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione can be achieved through several methods, including Claisen-Schmidt condensation, aldol condensation, and Friedel-Crafts acylation. Among these methods, Claisen-Schmidt condensation is the most commonly used method for synthesizing this compound. This method involves the condensation of benzaldehyde and 4-chloroacetophenone in the presence of a base catalyst, such as sodium hydroxide.
Scientific Research Applications
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, this compound has been found to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of agrochemicals, 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione has been studied for its potential use as a herbicide and insecticide. It has been found to exhibit potent herbicidal activity against various weed species and insecticidal activity against several insect pests.
properties
CAS RN |
17059-59-5 |
|---|---|
Product Name |
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione |
Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
TYNRJXSHXIDFKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |
Other CAS RN |
17059-59-5 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



